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This guide provides an objective comparison of the antidepressant-like effects of Saredutant, a
selective neurokinin-2 (NK2) receptor antagonist, with other antidepressant compounds,
supported by experimental data from preclinical and clinical studies. Saredutant (SR48968)
was under development by Sanofi-Aventis as a novel treatment for major depressive disorder
and anxiety but was discontinued in 2009 despite reaching Phase Il clinical trials.[1] This
analysis focuses on its mechanism of action, and comparative efficacy in established preclinical
models of depression, and summarizes its clinical trial designs.

Mechanism of Action: Targeting the Neurokinin-2
Receptor

Saredutant exerts its effects by blocking the neurokinin-2 (NK2) receptor, for which neurokinin
A (NKA) is the preferential endogenous ligand.[2] NK2 receptors are G protein-coupled
receptors (GPCRSs) that, upon activation by NKA, primarily couple to Gq proteins. This initiates
a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to
the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the
release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This
signaling pathway is implicated in various physiological processes, and its modulation is a
target for therapeutic intervention in mood disorders.
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Caption: Saredutant's Mechanism of Action via NK2 Receptor Blockade.

Preclinical Efficacy: Comparative Studies in Animal
Models

Saredutant has demonstrated antidepressant-like effects in various rodent models. A key study
by Griebel et al. (2010) investigated its efficacy in the Flinders Sensitive Line (FSL) rats, a
genetic animal model of depression, and compared it with the tricyclic antidepressant

desipramine.[2][3]

Data Presentation

Table 1: Effect of Saredutant and Desipramine on Immobility Time in the Forced Swim Test in
FSL Rats[2]
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Treatment Group (FSL Mean Immobility Time (s)
Dose (mg/kg)

Rats) SEM

Vehicle - 195+ 10

Saredutant 1 185+ 12

Saredutant 3 120+ 15

Saredutant 10 105+ 18

Desipramine 5 110+ 20

p<0.05 compared to Vehicle

Table 2: Effect of Saredutant and Desipramine on Social Interaction Time in FSL Rats

Treatment Group (FSL Mean Social Interaction
Dose (mg/kg) .

Rats) Time (s) + SEM

Vehicle - 45+5

Saredutant 1 50+ 6

Saredutant 3 75+8

Saredutant 10 95+ 10

Desipramine 5 85+9

p<0.05 compared to Vehicle

Table 3: Synergistic Effect of Saredutant and Desipramine on Immobility Time in the Forced
Swim Test in FSL Rats
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Treatment Group (FSL Mean Immobility Time (s)
Dose (mg/kg)

Rats) SEM

Vehicle - 200+ 11

Saredutant 1 190 + 13

Desipramine 2.5 188 + 14

Saredutant + Desipramine 1+25 130+ 16

p<0.05 compared to Vehicle,
Saredutant alone, and

Desipramine alone

These preclinical data indicate that Saredutant, at doses of 3 and 10 mg/kg, significantly
reduces depressive-like behavior in the forced swim test and increases social interaction in a
genetic model of depression, with an efficacy comparable to the established antidepressant
desipramine. Furthermore, a sub-effective dose of Saredutant in combination with a sub-
effective dose of desipramine produced a significant antidepressant-like effect, suggesting a
potential synergistic action.

Experimental Protocols
Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant
efficacy. The protocol used in the Saredutant studies with FSL rats is as follows:

o Apparatus: A transparent plexiglass cylinder (40 cm high, 18 cm in diameter) is filled with
water (25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

e Procedure: The test consists of two sessions. On day one, rats are placed in the cylinder for
a 15-minute pre-test session. Twenty-four hours later, they are placed back in the cylinder for
a 5-minute test session.

o Data Collection: The duration of immobility (the rat making only minimal movements to keep
its head above water) during the 5-minute test session is recorded.
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» Drug Administration: Saredutant, desipramine, or vehicle were administered
intraperitoneally (i.p.) once daily for 14 consecutive days, with the final injection given
approximately 22 hours before the test session.

Day 1-14

Daily Drug Administration
(Saredutant, Desipramine, or Vehicle)

D2h post-final dose

Day 15 (vPre—test)

15-minute swim session

D4h later

Day lfv» (Test)
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'
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Caption: Experimental Workflow for the Forced Swim Test.

Social Interaction Test

This test assesses the anxiolytic and antidepressant potential of a compound by measuring the
social behavior of a rat when placed in a novel environment with an unfamiliar conspecific.

e Apparatus: A brightly lit open-field arena (e.g., 100 x 100 cm) with which the animal is

unfamiliar.
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e Procedure: Two unfamiliar rats of the same sex and similar weight are placed in the arena
simultaneously for a 10-minute session.

» Data Collection: The total time spent in active social interaction (e.qg., sniffing, grooming,
following, crawling over/under) is recorded.

e Drug Administration: Similar to the FST, drugs were administered daily for 14 days, with the

test conducted after the final dose.

Clinical Trials: A Look into the Discontinued
Development

Saredutant progressed to Phase lll clinical trials for the treatment of major depressive
disorder. One such study was the COMPASS trial, which evaluated Saredutant as an add-on
therapy to paroxetine. However, Sanofi-Aventis ceased the development of Saredutant for this
indication in 2009, and detailed quantitative results from these trials have not been published.

Table 4: Overview of the COMPASS Phase Il Clinical Trial Design (NCT00250614)
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An Eight-week Study of Saredutant and

Study Title Paroxetine as Combination Treatment for
Major Depressive Disorder (COMPASS)
To evaluate the efficacy of Saredutant (30mg or
100mg) in combination with paroxetine (20mg)

Objective compared to placebo in combination with

paroxetine in patients with major depressive

disorder.

Study Design

Randomized, double-blind, placebo-controlled,

parallel-group study.

Treatment Arms

1. Saredutant (30mg) + Paroxetine (20mg)2.
Saredutant (100mg) + Paroxetine (20mg)3.
Placebo + Paroxetine (20mg)4. Double Placebo

(Saredutant placebo + Paroxetine placebo)

Primary Outcome

Change from baseline in the Hamilton
Depression Rating Scale (HAM-D) total score at

week 8.

Status

Completed, but detailed results not publicly

available.

The lack of published efficacy data from the Phase lIll clinical trials makes a direct comparison

of Saredutant's clinical performance with other antidepressants impossible. The reasons for

the discontinuation of its development have not been fully disclosed.
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Caption: Saredutant's Development Trajectory.

Conclusion

Preclinical evidence strongly supported the antidepressant-like potential of Saredutant,
demonstrating efficacy comparable to the tricyclic antidepressant desipramine and a synergistic
effect when used in combination. Its novel mechanism of action as an NK2 receptor antagonist
presented a promising alternative to existing monoaminergic-based antidepressants. However,
the discontinuation of its clinical development for major depressive disorder and the
subsequent lack of published Phase lll trial data leave a critical gap in understanding its true
clinical potential and comparative efficacy in humans. Researchers in drug development may
still find value in the exploration of the NK2 receptor as a target for novel antidepressant
therapies, building upon the foundational preclinical work conducted with Saredutant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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